(S)-4-Amino-1-methyl-piperidin-2-one
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Overview
Description
(S)-4-Amino-1-methyl-piperidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is substituted with an amino group at the fourth position and a methyl group at the first position. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-1-methyl-piperidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Methylation: The methyl group at the first position is introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Amino-1-methyl-piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-4-Amino-1-methyl-piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to altered cellular responses.
Comparison with Similar Compounds
®-4-Amino-1-methyl-piperidin-2-one: The enantiomer with different biological activities.
4-Amino-piperidine: Lacks the methyl group, leading to different chemical properties.
1-Methyl-piperidin-2-one: Lacks the amino group, resulting in different reactivity.
Uniqueness: (S)-4-Amino-1-methyl-piperidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its similar compounds. The presence of both the amino and methyl groups in specific positions on the piperidine ring contributes to its unique chemical and pharmacological properties.
Properties
IUPAC Name |
(4S)-4-amino-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXSDPDYITAAF-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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